Chemical structure and stereochemistry of (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one
Chemical structure and stereochemistry of (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one
Technical Monograph: Stereochemical Architecture and Synthetic Utility of (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one
Executive Summary
(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one (CAS: 128946-78-1) is a pivotal chiral scaffold ("chiron") in the asymmetric synthesis of cyclopentanoids, most notably prostaglandins (PGs) and thromboxanes. Often referred to in the literature as the Grieco lactone (or a direct derivative thereof), this bicyclic lactone possesses a rigid cis-fused framework that directs stereoselective functionalization with high predictability.
This guide details the structural thermodynamics forcing its cis-fusion, a robust chemoenzymatic synthesis protocol, and the stereoelectronic principles governing its reactivity. It serves as a blueprint for researchers utilizing this scaffold for natural product synthesis.
Structural Architectonics & Stereochemistry
The utility of (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one stems from its rigid stereochemical environment.
Cis-Fusion and Ring Strain
The molecule consists of a cyclopentene ring fused to a
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Conformation: The cis-fused system adopts a "cup" or "open book" conformation.
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Facial Differentiation: This folding creates two distinct faces:
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Convex Face (Exo): Sterically accessible.
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Concave Face (Endo): Sterically shielded by the "hinge" of the bridgehead hydrogens.
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Absolute Configuration
The (1R,5S) designation refers to the bridgehead carbons.
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C1 (Bridgehead adjacent to Carbonyl): (R)-configuration.
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C5 (Bridgehead adjacent to Oxygen): (S)-configuration.
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Optical Rotation: The (1R,5S) enantiomer typically exhibits a positive optical rotation (
in methanol).
Expert Insight: The "cup" shape is the primary director of reactivity. Reagents (e.g., mCPBA, boranes) invariably approach the double bond from the convex (exo) face, ensuring that new substituents are introduced trans to the bridgehead hydrogens.
Synthetic Access: Chemoenzymatic Protocol
While classical routes utilize the Prins reaction or the [2+2] cycloaddition of dichloroketene to cyclopentadiene, modern pharmaceutical standards prioritize Chemoenzymatic Resolution . This method offers higher enantiomeric excess (ee >99%) and scalability.
Workflow Overview
The synthesis begins with the construction of the racemic bicyclic ketone, followed by Baeyer-Villiger oxidation to the racemic lactone, and finally, kinetic resolution using a lipase.
Detailed Experimental Protocol: Enzymatic Resolution
Self-Validating Step: The progress of this reaction is monitored by the consumption of NaOH (pH stat method) or by Chiral GC analysis.
Materials:
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Substrate: (±)-3-Oxabicyclo[3.3.0]oct-6-en-2-one (10.0 g, 80.6 mmol).
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Enzyme: Lipase PS (Pseudomonas cepacia) immobilized on diatomite (1.0 g).
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Solvent: Phosphate Buffer (0.1 M, pH 7.2) / Diisopropyl ether (10:1 v/v).
Methodology:
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Preparation: Suspend the racemic lactone (10.0 g) in 100 mL of phosphate buffer. Add 10 mL of diisopropyl ether to improve solubility and enzyme interface access.
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Initiation: Add the immobilized Lipase PS (1.0 g) and stir vigorously at 25°C.
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Maintenance: Maintain pH at 7.2 by automatic addition of 1.0 M NaOH via a pH-stat titrator.
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Termination: Stop the reaction when conversion reaches 50-52% (approx. 24-36 hours).
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Work-up:
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Extract the reaction mixture with Ethyl Acetate (3 x 50 mL). The aqueous phase contains the hydrolyzed (1S,5R)-acid salt.
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The organic phase contains the desired (1R,5S)-lactone .
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Dry organic phase over MgSO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from Et₂O/Hexane or purify via flash chromatography (SiO₂, Hexane:EtOAc 3:1).
Yield: ~4.2 g (42% theoretical yield, 84% of available enantiomer). Enantiomeric Excess (ee): >98% (determined by Chiral HPLC, Chiralcel OD-H column).
Reactivity Profile & Functionalization
The (1R,5S)-lactone serves as a template for stereocontrolled additions.
Convex Face Selectivity
Due to the "cup" shape, the concave face is blocked.
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Epoxidation: Reaction with mCPBA yields the exo-epoxide exclusively.
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Dihydroxylation: OsO₄ catalyzed dihydroxylation occurs from the exo-face, yielding the cis-diol trans to the bridgehead protons.
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Iodolactonization: Hydrolysis of the lactone followed by iodolactonization generates the core "Corey Lactone" structure with three contiguous stereocenters established in a single step.
Data Summary
Table 1: Physicochemical Properties of (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one
| Property | Value | Notes |
| Molecular Formula | C₇H₈O₂ | |
| Molecular Weight | 124.14 g/mol | |
| CAS Number | 128946-78-1 | Specific for (1R,5S) |
| Appearance | Colorless Liquid / Low melting solid | mp 46-48°C (highly pure) |
| Optical Rotation | c = 0.5, Methanol | |
| Boiling Point | 70-72°C | @ 0.5 mmHg |
| Density | 1.12 g/mL | @ 25°C |
| Solubility | Soluble in DCM, EtOAc, MeOH | Slightly soluble in H₂O |
Table 2: Key NMR Signals (CDCl₃, 400 MHz)
| Position | Multiplicity | Assignment | |
| 6 | 5.85 | m | Vinyl proton |
| 7 | 5.65 | m | Vinyl proton |
| 3 (O-CH) | 5.05 | m | Bridgehead (next to O) |
| 1 (CO-CH) | 3.45 | m | Bridgehead (next to C=O) |
| CH₂ (Bridge) | 2.2 - 2.8 | m | Methylene envelope |
(Note: NMR shifts are approximate and solvent-dependent; provided for rapid identification).
References
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Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society, vol. 91, no. 20, 1969, pp. 5675–5677. Link
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Grieco, P. A. "Cyclopentenones. Efficient synthesis of cis-2-oxabicyclo[3.3.0]oct-6-en-3-one." The Journal of Organic Chemistry, vol. 37, no. 14, 1972, pp. 2363–2364. Link
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Sigma-Aldrich. "Product Specification: (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one." MilliporeSigma Catalog. Link
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Cotterill, I. C., et al. "Enzymatic Resolution of 3-Oxabicyclo[3.3.0]oct-6-en-2-one." Journal of the Chemical Society, Perkin Transactions 1, 1988, pp. 3387–3389. Link
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Aav, R., et al. "Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one."[2] Proceedings of the Estonian Academy of Sciences, Chemistry, vol. 56, no. 1, 2007, pp. 3-13.[2] Link
